REACTION_CXSMILES
|
Br[C:2]1[C:6]2[CH:7]=[C:8]([CH2:11]Br)[CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1NC(=O)OC(C)(C)C.BrC1C=CC=CC=1[C:30]#[N:31]>COCCOC.C([O-])(O)=O.[Na+].CCOCC>[CH3:11][C:8]1[CH:9]=[CH:10][C:5]2[O:4][C:3]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:30]#[N:31])=[CH:2][C:6]=2[CH:7]=1 |f:3.4|
|
Name
|
Intermediate 1
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(OC2=C1C=C(C=C2)CBr)C2=C(C=CC=C2)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
10.34 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C#N)C=CC=C1
|
Name
|
tetrakistriphenylphosphine palladium (0)
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
catalyst
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave a white solid which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with System A (1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(C=C(O2)C2=C(C#N)C=CC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |